molecular formula C8H15NO2 B13667113 (1-Methyl-2-pyrrolidinyl)methyl Acetate

(1-Methyl-2-pyrrolidinyl)methyl Acetate

Cat. No.: B13667113
M. Wt: 157.21 g/mol
InChI Key: FWIPWGKIXPWMQG-UHFFFAOYSA-N
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Description

(1-Methyl-2-pyrrolidinyl)methyl Acetate is an organic compound that belongs to the class of esters It is derived from the combination of (1-Methyl-2-pyrrolidinyl)methanol and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-pyrrolidinyl)methyl Acetate typically involves the esterification reaction between (1-Methyl-2-pyrrolidinyl)methanol and acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-pyrrolidinyl)methyl Acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.

    Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.

    Reduction: (1-Methyl-2-pyrrolidinyl)methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(1-Methyl-2-pyrrolidinyl)methyl Acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-2-pyrrolidinyl)methyl Acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways and exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinone: A related compound with similar structural features but different chemical properties.

    N-Methyl-2-pyrrolidone: Another related compound used as a solvent in various applications.

Uniqueness

(1-Methyl-2-pyrrolidinyl)methyl Acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl acetate

InChI

InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3

InChI Key

FWIPWGKIXPWMQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCCN1C

Origin of Product

United States

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